molecular formula C15H17N3O3S B507837 ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 496010-92-5

ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B507837
CAS No.: 496010-92-5
M. Wt: 319.4g/mol
InChI Key: NIZOMVXJTTVWQC-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with a 1-methylpyrazole carboxamido group at position 2 and an ethyl ester at position 2. The fused bicyclic structure confers rigidity, while the pyrazole and ester moieties enhance hydrogen-bonding and solubility properties, respectively.

The compound’s crystal structure, if determined, would likely employ SHELX programs for refinement and Mercury CSD for visualization and packing analysis, as these tools are standard for small-molecule crystallography .

Properties

IUPAC Name

ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-15(20)12-9-5-4-6-11(9)22-14(12)17-13(19)10-7-8-16-18(10)2/h7-8H,3-6H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZOMVXJTTVWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the cyclopenta[b]thiophene core. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene core is synthesized via a series of cyclization reactions involving thiophene derivatives.

    Coupling Reactions: The final step involves coupling the pyrazole and cyclopenta[b]thiophene moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to two analogues from the evidence: Compound 7a and Compound 7b (synthesized in ). Key differences lie in their substitution patterns and core structures:

Compound Name Core Structure Substituents at Thiophene Position 5 Functional Groups at Position 3
Target Compound Cyclopenta[b]thiophene 1-Methylpyrazole-5-carboxamido Ethyl carboxylate
Compound 7a () Thiophene 2,4-Diamino-3-cyano Methanone-linked pyrazole
Compound 7b () Thiophene 2,4-Diamino Ethyl carboxylate, methanone-pyrazole

Key Observations :

  • The 1-methylpyrazole carboxamido group introduces an amide N-H donor, enabling stronger hydrogen bonds than the amino groups in 7a/b .

Hydrogen-Bonding and Crystal Packing

Using Etter’s graph set analysis (), the target compound’s amide and pyrazole groups likely form R₂²(8) motifs (amide N-H∙∙∙O interactions) and S(6) motifs (pyrazole C-H∙∙∙O/N). In contrast:

  • Compound 7a: Cyano and amino groups may form bifurcated N-H∙∙∙N/S interactions.
  • Compound 7b: Ethyl ester and amino groups could generate N-H∙∙∙O and C-H∙∙∙S motifs.

Mercury CSD’s packing similarity analysis () would reveal distinct void spaces in the target compound due to its fused core, contrasting with the planar thiophene layers in 7a/b .

Biological Activity

Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (referred to as ECPT) is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

ECPT is characterized by a cyclopenta[b]thiophene core fused with a pyrazole moiety, along with carboxamide and carboxylate functional groups that enhance its solubility and reactivity. Its molecular formula is C14_{14}H16_{16}N4_{4}O3_{3}S, and it has a molecular weight of approximately 348.42 g/mol.

Table 1: Structural Characteristics of ECPT

PropertyValue
Molecular FormulaC14_{14}H16_{16}N4_{4}O3_{3}S
Molecular Weight348.42 g/mol
Functional GroupsCarboxamide, Carboxylate
Core StructureCyclopenta[b]thiophene

Antibacterial Activity

A study published in "Molecules" highlights the antibacterial properties of ECPT. The compound exhibited moderate antibacterial activity against several strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that ECPT may be a candidate for further exploration in the development of antibacterial agents.

While specific mechanisms of action for ECPT are not extensively documented, it is hypothesized that compounds with similar structures often interact with biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Further pharmacological studies are necessary to elucidate the precise pathways involved in ECPT's biological activity.

Cytotoxicity Studies

In related research on pyrazole derivatives, compounds similar to ECPT have demonstrated promising cytotoxic effects against cancer cell lines. For example, derivatives tested against liver and lung carcinoma cell lines showed significant activity compared to standard chemotherapeutic agents like Cisplatin . This suggests that ECPT and its derivatives could potentially be explored for anticancer applications.

Synthetic Routes

The synthesis of ECPT can be achieved through several organic reactions involving the cyclopenta[b]thiophene core and the introduction of the pyrazole moiety via condensation reactions. Common synthetic routes include:

  • Formation of the Cyclopenta[b]thiophene Core : This can be accomplished through cyclization reactions involving thiophene derivatives.
  • Introduction of the Pyrazole Ring : Achieved through condensation with hydrazine derivatives.
  • Esterification and Amidation : These final steps introduce the ethyl ester and carboxamide groups.

Table 2: Synthetic Methods Overview

StepReaction TypeKey Reagents
Formation of CoreCyclizationThiophene derivatives
Introduction of PyrazoleCondensationHydrazine derivatives
Final ModificationsEsterification/AmidationEthyl esters, Carboxylic acids

Future Directions

Despite its potential, research on ECPT remains limited, emphasizing the need for further studies to explore its biological activities comprehensively. Future investigations should focus on:

  • Detailed Pharmacological Studies : To understand its mechanism of action.
  • Broader Biological Testing : Including different cancer cell lines and other disease models.
  • Structure-Activity Relationship (SAR) : To optimize its efficacy and reduce toxicity.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H and 13C NMR confirm the cyclopenta[b]thiophene core (δ 2.2–3.0 ppm for cyclopentane CH2 groups) and pyrazole carboxamide (δ 7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (C15H17N3O3S, expected m/z 319.09) .

Advanced Spectral Analysis
For ambiguous signals (e.g., overlapping cyclopentane protons), 2D NMR (COSY, HSQC) or X-ray crystallography resolves structural uncertainties. In cases of tautomerism (e.g., pyrazole ring prototropy), variable-temperature NMR or deuterium exchange experiments clarify dynamic behavior .

How does the compound’s reactivity compare to analogous cyclopenta[b]thiophene derivatives, and what contradictions exist in the literature?

Basic Reactivity Profile
The ethyl ester is hydrolyzable to carboxylic acids under basic conditions (e.g., NaOH/EtOH), while the amide group resists nucleophilic attack. The thiophene ring undergoes electrophilic substitution (e.g., bromination) at the 5-position due to sulfur’s electron-donating effect .

Advanced Data Contradictions
Conflicting reports on bromination regiochemistry (e.g., 5- vs. 4-substitution) may arise from solvent polarity or catalyst differences. To resolve this, comparative studies under controlled conditions (e.g., using FeBr3 vs. NBS) are recommended. Mechanistic insights from computational modeling (e.g., Fukui indices) can also clarify preference .

What methodologies are suitable for evaluating the compound’s potential biological activity?

Q. Basic Screening

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

Q. Advanced Target Identification

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like COX-2 or MAPK. Pyrazole and thiophene moieties often interact with hydrophobic pockets .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) and LC-MS analysis .

How can computational modeling optimize the compound’s physicochemical properties?

Basic QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models predict logP (target ~3.5 for blood-brain barrier penetration) and solubility. Software like MarvinSketch or ACD/Labs calculates descriptors (e.g., topological polar surface area, TPSA ≈ 89.8 Ų) .

Advanced DFT Applications
Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap). For example, the thiophene ring’s HOMO localization suggests electrophilic attack sites. Solvent effects (e.g., PCM models) refine reactivity predictions .

What strategies mitigate stability issues during storage or experimental use?

Q. Basic Stability Protocols

  • Storage : Lyophilized powder at –20°C under argon minimizes hydrolysis and oxidation .
  • In-Use Stability : Prepare fresh solutions in anhydrous DMSO or THF to prevent ester degradation .

Advanced Degradation Kinetics
Monitor degradation pathways (e.g., ester hydrolysis) via accelerated stability testing (40°C/75% RH for 4 weeks). HPLC or LC-MS identifies degradation products, while Arrhenius plots estimate shelf life .

How can synthetic byproducts or impurities be identified and minimized?

Q. Basic Impurity Profiling

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities >0.1%. Common byproducts include unreacted cyclopenta[b]thiophene precursors or over-alkylated derivatives .

Advanced Process Optimization
Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature, catalyst loading). For example, reducing amidation time from 24h to 12h decreases dimerization by 70% .

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